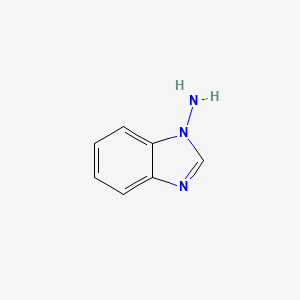

1H-benzimidazol-1-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYXDTAROKJMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286364 | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-92-9 | |

| Record name | 6299-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Benzimidazol 1 Amine and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing the benzimidazole (B57391) core, a key component of 1H-benzimidazol-1-amine, have been established for over a century. These classical approaches primarily involve condensation reactions, nucleophilic substitutions, and cyclization strategies.

Condensation Reactions for Benzimidazole Core Formation

The most traditional and widely used method for constructing the benzimidazole scaffold is the condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives. rsc.orgajrconline.org This reaction, often requiring harsh conditions such as high temperatures and strong acids like polyphosphoric acid, hydrochloric acid, or boric acid, involves the formation of an amide intermediate followed by cyclization and dehydration to yield the benzimidazole ring. ajrconline.orgrsc.orgrsc.org

Another common approach is the condensation of o-phenylenediamines with aldehydes. rsc.orgbeilstein-journals.org This method can, however, lack selectivity, often producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The reaction is typically carried out under oxidative conditions, and various reagents, including sodium bisulfite, have been employed to facilitate the reaction. srce.hrresearchgate.net

The table below summarizes key aspects of classical condensation reactions for benzimidazole synthesis.

| Reactants | Reagents/Conditions | Products | Reference(s) |

| o-phenylenediamine (B120857), formic acid | Heat | 1H-benzimidazole | wikipedia.orgcurrentscience.info |

| o-phenylenediamine, aldehydes | Oxidative conditions | 2-substituted/1,2-disubstituted benzimidazoles | rsc.orgbeilstein-journals.org |

| o-phenylenediamine, carboxylic acids | Strong acids (e.g., PPA), high temperature | 2-substituted benzimidazoles | rsc.orgajrconline.org |

Nucleophilic Substitution and Addition Pathways

Nucleophilic substitution reactions are crucial for introducing the 1-amino group to the benzimidazole ring system. The nitrogen atoms in the imidazole (B134444) ring, particularly at the 1- and 3-positions, are susceptible to nucleophilic attack. smolecule.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ajrconline.org

The introduction of the amine group at the 1-position can be achieved through various nucleophilic substitution or reductive amination pathways, often utilizing halogenated intermediates. vulcanchem.com A common strategy involves the reaction of a pre-formed benzimidazole with a suitable amine-containing reagent. For example, the synthesis of 3-(1H-benzimidazol-1-yl)propan-1-amine involves the reaction of benzimidazole with a propylamine (B44156) derivative. ontosight.ai Another example is the synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines via the nucleophilic aromatic substitution of 2-chlorobenzimidazole. researchgate.net

The Chichibabin reaction, a well-known nucleophilic amination reaction, has also been utilized for the synthesis of 2-aminobenzimidazole (B67599) derivatives. ajrconline.org

Cyclization Strategies for Benzimidazole Ring Systems

Various cyclization strategies have been developed to form the benzimidazole ring. One approach involves the intramolecular cyclization of appropriately substituted anilines. For example, o-haloarylamidines can undergo non-redox cyclization to form ring-fused benzimidazoles, often catalyzed by copper(I) iodide (CuI) or a strong base. nih.gov

Another strategy is the reductive cyclization of o-nitroanilines. This method allows for the differentiation of the two nitrogen atoms in the resulting benzimidazole. The free amine group can be reacted first, followed by the reduction of the nitro group and subsequent cyclization. up.pt This approach is particularly useful for the regioselective synthesis of N-substituted benzimidazoles.

The table below outlines different cyclization strategies for benzimidazole synthesis.

| Starting Material | Key Transformation | Catalyst/Reagent | Product Type | Reference(s) |

| o-haloarylamidines | Non-redox cyclization | CuI or strong base | Ring-fused benzimidazoles | nih.gov |

| o-nitroanilines | Reductive cyclization | Various reducing agents | N-substituted benzimidazoles | up.pt |

| o-(cycloamino)anilines | Oxidative cyclization | Peroxides, MnO2, Hg(II) EDTA | Ring-fused benzimidazoles | nih.gov |

Modern Synthetic Innovations

In recent years, significant advancements have been made in the synthesis of this compound and its derivatives, focusing on improving efficiency, selectivity, and environmental friendliness. These modern innovations include the development of catalytic methods and strategies for regioselective synthesis.

Catalytic Methods in this compound Synthesis

A wide array of catalysts has been employed to facilitate the synthesis of benzimidazoles under milder conditions and with higher yields. researchgate.net These include both homogeneous and heterogeneous catalysts.

Metal-Based Catalysts:

Copper-catalyzed reactions: Copper catalysts, such as CuI, are widely used in C-N coupling reactions to form the benzimidazole ring. vulcanchem.com They are effective in promoting the cyclization of various substrates, including o-haloanilines with nitriles. rsc.org

Palladium-catalyzed reactions: Palladium catalysts are instrumental in C-N cross-coupling reactions, enabling the construction of the benzimidazole scaffold through intramolecular C-H amination or coupling of o-haloanilines with amines. bohrium.commdpi.com

Other metal catalysts: Other metals like zinc, iron, cobalt, and erbium have also been utilized as catalysts in benzimidazole synthesis. mdpi.compcbiochemres.com For instance, zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides provides a route to benzimidazoles. organic-chemistry.org Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been shown to be an efficient and recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.orgmdpi.com

Metal-Free Catalysis: In an effort to develop more sustainable synthetic methods, metal-free catalytic systems have been explored. For example, D-glucose has been identified as an efficient C1 synthon in the oxidative cyclization of o-phenylenediamines to form benzimidazoles in water, an environmentally benign solvent. acs.org Iodine has also been used as a catalyst in the presence of an oxidant like hydrogen peroxide for the synthesis of 2-arylbenzimidazoles. organic-chemistry.org

The following table provides examples of modern catalytic methods.

| Catalyst System | Reaction Type | Substrates | Reference(s) |

| CuI/K₃PO₄ | C-N coupling | 2-(2-bromovinyl)benzimidazoles, cyanamide (B42294) | vulcanchem.com |

| Pd₂(dba)₃/Xphos | Intramolecular C-N coupling | o-phenylenediamine, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives | bohrium.com |

| Er(OTf)₃ | Condensation/Cyclization | o-phenylenediamine, aldehydes | beilstein-journals.orgmdpi.com |

| D-Glucose | Oxidative Cyclization | o-phenylenediamines | acs.org |

| Iodine/H₂O₂ | Oxidative Cyclization | o-phenylenediamines, aldehydes | organic-chemistry.org |

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity in the synthesis of N-substituted benzimidazoles is a significant challenge due to the potential for substitution at either the N-1 or N-3 position. up.pt Several strategies have been developed to control the regiochemical outcome of these reactions.

One common approach is the use of o-nitroanilines as starting materials. The sequential functionalization of the amino group, followed by reduction of the nitro group and cyclization, allows for the controlled synthesis of 1,2-disubstituted benzimidazoles. up.pt

Transition-metal-catalyzed amination is another powerful tool for the regioselective construction of the benzimidazole ring. mdpi.com For instance, palladium- and copper-catalyzed intramolecular amination reactions have been successfully employed for the synthesis of specific benzimidazole isomers. up.ptmdpi.com

A study on the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides reported the formation of an inseparable mixture of two regioisomers with the nitro group at the 5- or 6-position. However, NMR analysis indicated a predominance of the endo-1,6-NO2 regioisomer. mdpi.com This highlights the subtle factors that can influence regioselectivity.

Sustainable and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to develop more environmentally friendly and efficient methods. beilstein-journals.orgmdpi.com These approaches focus on the use of less hazardous reagents, alternative energy sources, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the preparation of benzimidazoles. rjptonline.org This technique can significantly reduce reaction times from hours to minutes or even seconds, often leading to higher yields and cleaner reactions compared to conventional heating methods. rjptonline.orgdiva-portal.org For instance, the condensation of o-phenylenediamine with various aldehydes can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions or using a solid support like alumina. mdpi.comrjptonline.org

The use of nanocatalysts is another hallmark of sustainable benzimidazole synthesis. nih.gov Zinc oxide nanoparticles (ZnO-NPs) have been successfully employed as a recyclable catalyst for the cyclocondensation of o-phenylenediamine and substituted aromatic aldehydes, offering high yields and shorter reaction times. nih.gov Similarly, nano-Fe2O3 has been utilized as an efficient catalyst for the synthesis of benzimidazoles from 1,2-diaminobenzenes and aromatic aldehydes in an aqueous medium. rsc.org The key advantages of nanocatalysts include their high surface area, which enhances catalytic activity, and the ease of separation and reuse, minimizing waste. nih.govrsc.org

Water, as a solvent, represents a green alternative to volatile organic compounds (VOCs). rsc.org Several methodologies have been developed for the synthesis of benzimidazoles in aqueous media, sometimes without the need for a catalyst. rsc.org For example, heating a mixture of 1,2-phenylenediamines and aryl aldehydes in water at 80 °C has been shown to produce 2-substituted benzimidazoles in excellent yields. rsc.org

Furthermore, the use of catalysts like erbium(III) trifluoromethanesulfonate (Er(OTf)3) has been reported to promote greener protocols for benzimidazole synthesis, allowing for reactions to be carried out in water at low temperatures with short reaction times and high selectivity. beilstein-journals.org Other environmentally benign catalysts include heteropolyacids like H3PO4·12WO3·xH2O (PTA), which are thermally stable, have low reducibility, and can be easily recycled. arabjchem.org

Table 1: Comparison of Sustainable Synthetic Methods for Benzimidazole Derivatives

| Method | Catalyst | Solvent | Key Advantages |

| Microwave Irradiation | Alumina | Acetonitrile or Solvent-free | Rapid reaction times, high yields. mdpi.comrjptonline.org |

| Nanocatalysis | ZnO-NPs, nano-Fe2O3 | Ethanol, Water | High efficiency, recyclability of catalyst. nih.govrsc.org |

| Aqueous Synthesis | None or Er(OTf)3 | Water | Environmentally benign, often catalyst-free. beilstein-journals.orgrsc.org |

| Heteropolyacid Catalysis | H3PO4·12WO3·xH2O | Ethanol | Mild conditions, high yields, recyclable catalyst. arabjchem.org |

Functionalization and Derivatization Strategies

The versatility of the 1H-benzimidazole-1-amine core allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.

N-Alkylation and Acylation of the Benzimidazole-1-amine Moiety

N-alkylation of the benzimidazole ring is a common strategy to introduce various substituents, which can significantly influence the biological activity of the resulting derivatives. acs.org The reaction typically involves the treatment of the N-H group of the benzimidazole with an alkyl halide in the presence of a base. diva-portal.org For instance, the N-alkylation of 2,6-disubstituted 1H-benzimidazole derivatives with substituted halides has been achieved using both conventional heating and microwave-assisted methods, with the latter often providing higher yields in shorter reaction times. diva-portal.org A variety of alkylating agents, including n-propyl bromide and iodoethane, have been successfully employed. google.com The protection of an existing amino group, for example with a Boc group, can be necessary before N-alkylation to achieve selective substitution. sioc-journal.cn

N-acylation is another important functionalization reaction, leading to the formation of amides which are prevalent in many biologically active compounds. nih.gov Benzotriazole-mediated acylation has been developed as a green and efficient method for the N-acylation of amines in water, offering high yields and mild reaction conditions. nih.gov This method has been successfully applied to the synthesis of various aryl amides and drug conjugates. nih.gov Additionally, 1,3-dihydro-1,3-diacyl-1H-benzimidazol-2-one derivatives have been used as effective acylating agents for primary and secondary amines. google.com

Electrophilic Aromatic Substitution on the Benzimidazole Ring

Electrophilic aromatic substitution reactions on the benzimidazole ring allow for the introduction of various functional groups onto the benzene (B151609) portion of the molecule. The position of substitution is influenced by the electronic nature of the existing substituents. jraic.com For example, nitration of acylated amino derivatives of pyrido[1,2-a]benzimidazole (B3050246) using a nitrating mixture of KNO3/H2SO4 has been shown to occur at the ortho-position to the acylated amino group. jraic.com The reactivity of the benzimidazole ring towards electrophiles can be influenced by the substituents present. For example, the presence of an electron-withdrawing fluoro-phenoxy group can influence the reactivity in electrophilic aromatic substitution. scbt.com

Formation of Schiff Bases from this compound Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are readily formed through the condensation reaction of this compound derivatives with various aldehydes or ketones. d-nb.infomdpi.com This reaction is typically carried out in an alcoholic solvent, often under reflux conditions. d-nb.info The formation of Schiff bases is a versatile method for creating a wide array of derivatives with diverse biological activities. d-nb.infoasianpubs.org For example, new ortho-hydroxy Schiff bases have been synthesized from aminobenzimidazoles and salicylaldehydes or naphthaldehydes. asianpubs.org The synthesis of benzimidazole-derived Schiff bases can also be promoted by green catalysts, such as reusable CaAl2O4 nanophosphors. tandfonline.comtandfonline.com

Table 2: Examples of Schiff Bases Derived from this compound Derivatives

| Benzimidazole Precursor | Aldehyde/Ketone | Resulting Schiff Base Type | Reference |

| 5-amino-6-nitro-1H-benzimidazole | Salicylaldehyde | ortho-hydroxy Schiff base | asianpubs.org |

| 1-methyl-5-aminobenzimidazole | 2-hydroxy-1-naphthaldehyde | ortho-hydroxy Schiff base | asianpubs.org |

| 1H-benzimidazole-2-amine | 6-(thiophen-2-yl)pyridine-2-carbaldehyde | (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | tandfonline.comtandfonline.com |

| 3-(1H-Benzimidazol-2-yl)naphthalene-2-amine | Various aldehydes | Substituted 3-(1H-Benzimidazol-2-yl)-N-(benzylidine)naphthalen-2-amine | arabjchem.org |

Introduction of Diverse Substituents onto the this compound Core

A wide variety of substituents can be introduced onto the this compound core to modulate its physicochemical and biological properties. This can be achieved through multi-step synthetic sequences or one-pot reactions. For example, 2-substituted benzimidazoles can be synthesized through the condensation of o-phenylenediamine with various aromatic acids or aldehydes. researchgate.net The choice of aldehyde or carboxylic acid allows for the introduction of a wide range of substituents at the 2-position. beilstein-journals.org

Furthermore, substituents can be introduced at the N-1 position through alkylation or arylation reactions. diva-portal.org The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has been achieved by first condensing a substituted benzene-1,2-diamine with an aromatic aldehyde, followed by N-alkylation. diva-portal.org This modular approach allows for the systematic variation of substituents at different positions of the benzimidazole scaffold, facilitating structure-activity relationship (SAR) studies.

Spectroscopic and Structural Elucidation Studies of 1h Benzimidazol 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. rsc.org By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 1H-benzimidazol-1-amine and its derivatives provides characteristic signals for the protons of the benzimidazole (B57391) core and the amine substituent. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. news-medical.net The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

For the parent this compound, the protons on the benzene ring (H-4, H-5, H-6, and H-7) give rise to a complex multiplet pattern due to spin-spin coupling. The proton at position 2 (H-2) of the imidazole (B134444) ring typically appears as a singlet. The protons of the amine group (-NH₂) attached at the N-1 position show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In derivatives, these patterns are further complicated by the presence of other functional groups. For instance, in N-arylacetamide derivatives of 2-amino-5(6)-nitro-1H-benzimidazol-1-yl, aromatic protons are observed in the range of δ 7.06–8.11 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Benzimidazole Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Reference |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | news-medical.netrsc.org |

| Imidazole-H (C2-H) | ~8.0 - 8.7 | Singlet (s) | e-journals.in |

| Amine-NH₂ | Variable | Broad Singlet (br s) | researchgate.net |

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In benzimidazole derivatives, the carbon atoms of the fused benzene ring typically resonate in the δ 110–145 ppm range. oxinst.com The C-2 carbon of the imidazole ring is generally observed further downfield, often above δ 150 ppm, due to its position between two nitrogen atoms. The chemical shifts of the benzene ring carbons (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) are sensitive to the substitution pattern. For example, in 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide, the benzimidazole carbons appear at shifts including 103.9 ppm (C-7), 113.5 ppm (C-6), 118.2 ppm (C-4), 140.1 ppm (C-5), 142.1 ppm (C-7a), 142.8 ppm (C-3a), and 158.1 ppm (C-2). mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for the Benzimidazole Core

| Carbon | Chemical Shift (δ, ppm) Range | Reference |

|---|---|---|

| C-2 | 150 - 160 | mdpi.com |

| C-3a, C-7a | 133 - 145 | mdpi.com |

| C-4, C-7 | 110 - 120 | mdpi.comoxinst.com |

Note: Values are approximate and vary based on substitution and solvent.

The synthesis of substituted benzimidazoles can often lead to the formation of regioisomers, for example, when a substituent is introduced onto the benzene ring of an already asymmetrically substituted benzimidazole. NMR spectroscopy is an indispensable technique for distinguishing between these isomers. news-medical.netoxinst.com

For instance, the nitration of a 1-substituted benzimidazole can produce both 5-nitro and 6-nitro regioisomers. The distinct electronic environment of the protons and carbons in each isomer results in unique NMR spectra. mdpi.com The differences in chemical shifts and coupling constants (J-values) allow for unambiguous assignment. In complex cases where 1D NMR is insufficient, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, thereby confirming the specific regioisomeric structure. uq.edu.au Computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can also be used to predict the spectra for different possible isomers, which are then compared with experimental data for definitive identification. uq.edu.au

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear as one or two bands in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. mdpi.com

The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system give rise to strong absorptions in the 1625–1430 cm⁻¹ region. e-journals.inmdpi.com Bending vibrations for the N-H group can also be identified. For example, in related benzimidazole derivatives, the in-plane N-H bending vibration is found near 1590 cm⁻¹. semanticscholar.org The out-of-plane C-H bending vibrations of the benzene ring, which are useful for determining the substitution pattern, appear in the 900-675 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N and C=C Stretch (Ring) | 1625 - 1430 | Strong-Medium |

| N-H Bend | ~1590 | Medium |

Note: Frequencies are characteristic ranges and can shift based on molecular environment and sample state.

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For the benzimidazole ring, the C=C and C=N stretching modes are also Raman active, appearing in the 1600-1400 cm⁻¹ region. mdpi.com The ring breathing modes of the benzimidazole system give rise to characteristic and often intense bands in the Raman spectrum. researchgate.net In situ Raman spectroscopy can be a valuable tool for monitoring reactions involving benzimidazole derivatives. While detailed Raman studies specifically on this compound are not extensively reported, data from related structures confirm the utility of this technique in characterizing the core benzimidazole vibrational modes. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₇H₇N₃, which corresponds to a molecular weight of approximately 133.15 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) provides detailed information about the fragmentation pathways of the molecule.

The fragmentation of 1-(aminoaryl)benzimidazoles typically initiates either through the elimination of substituents followed by the cleavage of C-N bonds in the imidazole ring, or by the loss of an HCN fragment from the imidazole ring. researchgate.net The molecular ion peak ([M]⁺˙) for this compound would be observed at an m/z (mass-to-charge ratio) of 133. A subsequent characteristic fragmentation of the benzimidazole core involves the sequential loss of neutral HCN molecules. researchgate.netresearchgate.net Fragmentation of the molecular ion can also proceed similarly to aromatic amines, which often involves the elimination of a neutral HCN molecule. researchgate.net Another common pathway for amines is the loss of a hydrogen radical to form a stable cation at [M-1]⁺. miamioh.edu

The fragmentation of the parent 1H-benzimidazole (m/z 118) shows a primary loss of HCN (m/z 91), followed by the loss of another HCN molecule (m/z 64). nist.gov It is expected that this compound would exhibit analogous fragmentation patterns related to its core structure, in addition to fragmentation originating from the amine substituent.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

| 133 | [C₇H₇N₃]⁺˙ | Molecular ion (M⁺˙) |

| 132 | [C₇H₆N₃]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 117 | [C₇H₅N₂]⁺ | Loss of an amino radical ([M-NH₂]⁺) |

| 106 | [C₆H₆N₂]⁺˙ | Loss of HCN from the molecular ion ([M-HCN]⁺˙) |

| 90 | [C₆H₄N]⁺ | Loss of N₂H from [M-H]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from extensive fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for the parent compound this compound is not detailed in the available literature, extensive crystallographic studies have been performed on its derivatives. These studies provide significant insight into the expected molecular conformation and intermolecular interactions that would characterize the solid-state structure of this compound.

Analysis of various benzimidazole derivatives reveals consistent structural features. The benzimidazole ring system is typically planar or nearly planar. iucr.orgmdpi.com The C-N bond lengths within the imidazole portion of the ring system are shorter than a typical C-N single bond, indicating partial double-bond character and electron delocalization across the C-N-C-N-C fragment. iucr.orgiucr.org For instance, in one derivative, the C-N bond lengths in the benzimidazole ring were reported to be in the range of 1.332 Å to 1.399 Å. iucr.org Theoretical calculations on a related structure, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, predicted C-N bond lengths ranging from 1.304 Å to 1.460 Å, which aligned well with experimental data. mdpi.com The bond angles within the fused ring system accommodate the geometric constraints of fusing a five-membered imidazole ring with a six-membered benzene ring.

Table 2: Representative Bond Lengths and Angles in Benzimidazole Derivatives

| Parameter | Bond/Angle | Typical Value (Å or °) | Source |

| Bond Length | C-N (imidazole ring) | 1.332 - 1.399 Å | iucr.org |

| Bond Length | C-N (imidazole ring) | 1.313 - 1.468 Å | mdpi.com |

| Bond Length | C-N (amine substituent) | 1.35 Å | iucr.org |

| Bond Angle | C-N-C (imidazole ring) | ~107.8° | scispace.com |

| Bond Angle | N-C-N (imidazole ring) | ~110° - 112° | iucr.org |

The crystalline packing of benzimidazole derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonding is a predominant feature, with the N-H group of the imidazole ring and the N-H₂ of the amino group acting as hydrogen bond donors. The nitrogen atoms within the imidazole ring frequently act as hydrogen bond acceptors.

Supramolecular structures are often formed through intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex three-dimensional networks. iucr.orgnih.gov In addition to classical hydrogen bonds, weaker interactions such as C-H···N, C-H···Halogen, and C-H···π interactions are also crucial for stabilizing the crystal lattice. iucr.orgmdpi.com

Table 3: Common Intermolecular Interactions in Crystalline Benzimidazole Derivatives

| Interaction Type | Description | Example Distance | Source |

| N-H···N Hydrogen Bond | Links benzimidazole moieties into chains or networks | D···A distance: 2.722 Å | nih.gov |

| C-H···N Hydrogen Bond | Weak hydrogen bond contributing to crystal packing | - | mdpi.com |

| π-π Stacking | Between parallel benzimidazole rings | Centroid-centroid distance: 3.486 Å | iucr.org |

| π-π Stacking | Between adjacent benzimidazole rings | Centroid-centroid distance: 3.580 Å | iucr.org |

| C-H···π Interaction | Interaction between a C-H bond and a π-system | - | iucr.orgiucr.org |

Computational and Theoretical Chemistry of 1h Benzimidazol 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules, offering a lens into their electronic architecture and potential for chemical transformations. For benzimidazole (B57391) derivatives, these calculations have been pivotal in understanding their structure-property relationships.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to determine the optimized molecular geometry and electronic structure of benzimidazole compounds. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is frequently paired with Pople-style basis sets such as 6-31G(d,p) or more extensive sets like 6-311++G(d,p) for enhanced accuracy. mdpi.comresearchgate.net

In a typical DFT study, the initial step involves the geometry optimization of the molecule to find its lowest energy conformation. For 1H-benzimidazol-1-amine, this process would likely reveal a nearly planar benzimidazole ring system, with the amino group at the N1 position introducing specific bond lengths and angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is then calculated from this optimized geometry. These foundational calculations are prerequisites for more detailed analyses of the molecule's properties.

Interactive Data Table: Representative DFT Calculation Parameters for Benzimidazole Derivatives

| Parameter | Typical Value/Method | Reference Compound(s) |

| Functional | B3LYP | N-Butyl-1H-benzimidazole mdpi.com |

| Basis Set | 6-311++G(d,p) | N-Butyl-1H-benzimidazole mdpi.com |

| Solvent Model | PCM (Polarizable Continuum Model) | General for solvated systems |

| Software | Gaussian | Widely used in computational chemistry |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the fused ring system. In the case of this compound, the amino group, being an electron-donating group, would be expected to significantly influence the energy and localization of the HOMO. This would likely raise the HOMO energy level, making the molecule more prone to electrophilic attack. The HOMO-LUMO gap would consequently be a critical parameter in understanding its reactivity profile.

Interactive Data Table: Representative FMO Data for Benzimidazole Derivatives

| Orbital | Typical Energy (eV) | Description |

| HOMO | -5.0 to -6.5 | Electron-donating potential |

| LUMO | -0.5 to -2.0 | Electron-accepting potential |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com It provides a clear picture of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are the likely sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amino group, making them primary sites for interaction with electrophiles. The hydrogen atoms of the benzene (B151609) ring and the amino group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. mdpi.com It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation and charge delocalization within a molecule.

In the context of this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons on the amino nitrogen into the benzimidazole ring system. This would be evidenced by strong interactions between the nitrogen lone pair NBO and the antibonding π* orbitals of the ring. These interactions contribute to the stability of the molecule and influence its electronic properties and reactivity.

Atoms in Molecule (AIM) Theory and Electron Localization Function (ELF)

The Atoms in Molecule (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins. mdpi.com This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topological properties of the electron density at bond critical points.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. mdpi.com It provides a visual representation of electron localization in a molecule, clearly distinguishing between core electrons, bonding electrons, and lone pairs. For this compound, an ELF analysis would be expected to show high localization around the nitrogen atoms, corresponding to their lone pairs, as well as in the regions of the C-N and C-C bonds, indicating the covalent nature of these interactions.

Reactivity and Selectivity Prediction

The computational methods described above provide a powerful toolkit for predicting the reactivity and selectivity of this compound. By analyzing the FMOs, MEP surface, and other electronic descriptors, it is possible to anticipate how the molecule will behave in a chemical reaction.

For example, the HOMO distribution would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the likely centers for nucleophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. acs.org These theoretical predictions are invaluable for designing synthetic routes and understanding the mechanisms of reactions involving this compound. The presence of the amino group at the N1 position is expected to significantly enhance the nucleophilicity of the benzimidazole system.

Global Reactivity Indices

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer crucial insights into the chemical stability and reactivity of a molecule as a whole. researchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron to a higher energy state. sciencepublishinggroup.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

For illustrative purposes, the calculated global reactivity descriptors for a related compound, N-Butyl-1H-benzimidazole, are presented below. These values are typically calculated using DFT methods such as B3LYP with a 6-311++G(d,p) basis set. nih.gov

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.26 | - |

| ELUMO | -0.82 | - |

| Energy Gap (ΔE) | 5.44 | ELUMO - EHOMO |

| Chemical Hardness (η) | 2.72 | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | -3.39 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 2.11 | μ2 / 2η |

Table 1: Illustrative Global Reactivity Descriptors for N-Butyl-1H-benzimidazole. nih.gov

Fukui Functions for Nucleophilic and Electrophilic Sites

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions identify the specific atomic sites most susceptible to attack. wikipedia.org These functions are based on the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.orgias.ac.in By analyzing the electron density of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule, one can determine the reactivity of each atom.

The key Fukui functions are:

f+(r): For nucleophilic attack (attack by a nucleophile), this function indicates the sites where an additional electron is most likely to be accommodated. Atoms with the highest f+ values are the most probable sites for nucleophilic attack. scm.comschrodinger.com

f-(r): For electrophilic attack (attack by an electrophile), this function identifies the sites from which an electron is most easily removed. Atoms with the highest f- values are the most susceptible to electrophilic attack. scm.comschrodinger.com

These functions are often condensed to atomic values (condensed Fukui functions) to provide a clear, atom-by-atom ranking of reactivity. wikipedia.orgscm.com This allows for the precise prediction of where chemical reactions are most likely to occur on the molecule. schrodinger.com

Spectroscopic Property Prediction

Computational methods are highly effective at predicting various types of molecular spectra, which is invaluable for confirming experimental results and interpreting complex spectral data.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating the isotropic magnetic shielding tensors of atoms in a molecule. nih.govnih.gov

The calculated magnetic shieldings (σ) are then converted to chemical shifts (δ) relative to a reference standard, such as Tetramethylsilane (TMS), using the formula: δsample = σTMS - σsample. researchgate.net Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data can help assign ambiguous signals, confirm tautomeric forms, and verify proposed molecular structures. nih.govrsc.org Studies on various benzimidazoles have shown excellent agreement between GIAO/DFT calculated chemical shifts and experimental values, often with a high degree of accuracy. nih.govresearchgate.net

Computed Vibrational Frequencies

Theoretical calculations of vibrational frequencies are used to interpret and assign experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, N-H bending, or ring deformation modes. researchgate.net

To improve the agreement between theoretical and experimental frequencies, which can differ due to factors like anharmonicity and the condensed phase of the experiment, a scaling factor is often applied to the computed values. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is commonly performed to quantify the contribution of different internal coordinates to each vibrational mode, allowing for unambiguous assignments. iucr.org For the parent benzimidazole molecule, DFT calculations at the BLYP/6-31G* level have been shown to provide a one-to-one correspondence with observed fundamentals. researchgate.net

UV-Vis Spectral Simulations and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption spectra (UV-Vis). researchgate.netrsc.org These calculations provide information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (intensities) of electronic transitions. rsc.org Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) allows for their characterization, such as identifying them as π → π* or n → π* transitions. rsc.org

Computational chemistry also allows for the investigation of solvent effects on electronic spectra. By using continuum solvation models like the Polarizable Continuum Model (PCM), it is possible to simulate the UV-Vis spectrum in different solvents. researchgate.netnih.gov This is crucial as solvent polarity can significantly shift absorption bands (solvatochromism), and theoretical models can help explain these shifts by accounting for the interaction between the solute and the solvent continuum. nih.govnih.gov

Non-Linear Optical (NLO) Properties Calculations

Benzimidazole derivatives are of interest for applications in non-linear optics (NLO) due to their conjugated π-electron systems, which can lead to significant NLO responses. researchgate.net Computational methods are used to predict the NLO properties of molecules, providing a way to screen potential candidates for NLO materials. ias.ac.insemanticscholar.org

The key NLO parameters calculated are:

Average Linear Polarizability (⟨α⟩): Represents the linear response of the molecular electron cloud to an external electric field.

First-Order Hyperpolarizability (βtot): This is the primary measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit properties like second-harmonic generation (SHG). ias.ac.inacs.org

DFT calculations can reliably predict these properties. Studies on benzimidazole derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability, making them promising NLO materials. acs.org The calculated β values are often compared to that of a standard NLO material like urea to gauge their potential. researchgate.net

Molecular Dynamics (MD) Simulations in this compound Research

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has been the subject of numerous investigations using this technique. These studies provide valuable insights into the dynamic behavior, interaction mechanisms, and stability of benzimidazole-containing compounds in various chemical and biological systems.

MD simulations of benzimidazole derivatives are frequently employed to complement experimental findings, particularly in the field of medicinal chemistry. For instance, these simulations are instrumental in understanding how benzimidazole-based molecules interact with biological targets such as enzymes and receptors. By simulating the protein-ligand complex over time, researchers can analyze the stability of the binding, identify key intermolecular interactions, and observe conformational changes that may occur upon binding.

In a typical MD simulation study of a benzimidazole derivative, the compound is placed in a simulated environment, such as a water box to mimic physiological conditions, along with its target protein. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a specific period, often on the scale of nanoseconds to microseconds.

Analysis of these trajectories can yield a wealth of information. Common analyses include the calculation of root-mean-square deviation (RMSD) to assess the stability of the simulated system, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the analysis of hydrogen bonds and other non-covalent interactions to understand the specifics of molecular recognition.

For example, research on benzimidazole derivatives as potential therapeutic agents often involves MD simulations to validate molecular docking results. While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex, confirming the stability of the predicted interactions and providing a more accurate estimation of the binding affinity.

Although detailed research findings and data tables specifically for this compound are not available, the general approach and findings from studies on its derivatives highlight the utility of MD simulations in this area of chemical research. These computational experiments are crucial for rational drug design and for understanding the molecular basis of the biological activities of the broader benzimidazole family.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific research focused solely on the coordination chemistry of the parent compound This compound as a ligand. The vast majority of published studies in this area investigate the coordination behavior of its various derivatives.

These derivatives are typically modified at two key positions:

The 2-position of the benzimidazole ring: This is the most common site for substitution, where functional groups like pyridinyl, phenolic, or other chelating moieties are introduced to create multidentate ligands.

The amino group at the 1-position: Substituents are often added to the nitrogen of the amino group (e.g., N,N-diethyl derivatives) or the amine is part of a larger Schiff base structure.

Therefore, it is not possible to construct a detailed, evidence-based article that strictly adheres to the requested outline focusing exclusively on this compound. The available research provides ample information for its derivatives, but not for the specific parent compound as requested.

Coordination Chemistry of 1h Benzimidazol 1 Amine Derivatives As Ligands

Theoretical Studies on Metal-Ligand Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of metal-ligand interactions in coordination complexes of benzimidazole (B57391) derivatives. These computational methods provide valuable insights into the geometric and electronic structures of these complexes, which are crucial for understanding their reactivity and potential applications.

Computational modeling, primarily using DFT methods, has been widely applied to predict and analyze the coordination environments of metal complexes containing benzimidazole-based ligands. nih.govnih.govresearchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining accurate results. The hybrid functional B3LYP is commonly used for geometry optimization and for predicting electronic properties. nih.govnih.govresearchgate.net For metal complexes, a combination of basis sets is often employed, such as the LANL2DZ basis set for the metal ion and the 6-31G(d) basis set for the ligand atoms. nih.govnih.gov

These computational studies can accurately predict key geometric parameters, including bond lengths and bond angles, which are often in good agreement with experimental data obtained from X-ray crystallography. For instance, in palladium(II) and platinum(II) complexes with (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine, DFT calculations have been used to confirm the coordination of the ligand to the metal ion through the pyridine-type nitrogen of the benzimidazole ring and the secondary amino group. nih.gov

Table 1: Representative Theoretical Methods for Studying Benzimidazole Metal Complexes

| Computational Method | Basis Set Combination | Typical Applications |

| Density Functional Theory (DFT) | B3LYP/6-31G(d) (for ligand) | Geometry optimization, Vibrational frequency analysis, Electronic property prediction |

| B3LYP/LANL2DZ (for metal) | ||

| Time-Dependent DFT (TD-DFT) | Various | Prediction of electronic absorption spectra |

| Natural Bond Orbital (NBO) Analysis | B3LYP/LANL2DZ | Analysis of charge transfer and bonding interactions |

This table is generated based on data from multiple sources and represents common computational approaches.

The electronic structure and the nature of the bonding in metal complexes of benzimidazole derivatives are key to understanding their properties and reactivity. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis, provide significant insights into these aspects. nih.govresearchgate.netajchem-a.comresearchgate.net

NBO analysis helps in understanding the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal center. nih.govresearchgate.net This analysis can quantify the extent of charge transfer from the ligand's orbitals to the metal's orbitals, providing a measure of the strength of the coordination bond.

FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to describe the electronic transitions and reactivity of the complexes. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity. For metal complexes of benzimidazole derivatives, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion, indicating that the electronic transitions are typically of the ligand-to-metal charge transfer (LMCT) type.

Catalytic Applications of 1H-Benzimidazol-1-amine Metal Complexes

Metal complexes derived from this compound and its derivatives have shown significant promise as catalysts in a range of organic transformations. The versatility of the benzimidazole scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity.

In homogeneous catalysis, metal complexes of benzimidazole derivatives have been explored for various reactions, including oxidation and other transformations. For example, manganese(II) complexes with tripodal benzimidazole-based ligands, such as tris((1H-benzo[d]imidazol-2-yl)methyl)amine, have demonstrated excellent phenoxazinone synthase activity. nih.gov These complexes catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one with high turnover numbers. nih.gov The catalytic activity is attributed to the ability of the manganese center, supported by the benzimidazole ligand, to activate molecular oxygen. nih.gov

Another area of application is in oxidation reactions catalyzed by oxovanadium(IV) Schiff base complexes, where benzimidazole derivatives can be part of the ligand framework. d-nb.info These catalysts have been shown to be effective in the selective oxidation of benzoin (B196080) to benzil (B1666583) using hydrogen peroxide as the oxidant. d-nb.info

Table 2: Examples of Homogeneous Catalysis using Benzimidazole-based Metal Complexes

| Catalyst | Reaction | Substrate | Product | Reference |

| [Mn(L)Cl]Cl (L = tris((1H-benzo[d]imidazol-2-yl)methyl)amine) | Aerobic Oxidation | o-aminophenol | 2-aminophenoxazin-3-one | nih.gov |

| Oxovanadium(IV) Schiff base complexes | Oxidation | Benzoin | Benzil | d-nb.info |

This table presents selected examples and is not exhaustive.

The immobilization of benzimidazole-based metal complexes onto solid supports leads to heterogeneous catalysts, which offer advantages such as easy separation and reusability. Polybenzimidazole (PBI) has been used as a support for rhodium catalysts, which have been found to be effective for the hydrogenation of various nitroarenes to the corresponding anilines under mild conditions. researchgate.net These supported catalysts can be recycled multiple times without a significant loss of activity. researchgate.net

Palladium nanoparticles supported on materials like MIL-101, a type of metal-organic framework, have been used for the tandem synthesis of 2-(4-aminophenyl)-1H-benzimidazole, which involves both a Lewis acid-catalyzed condensation and a subsequent hydrogenation step. researchgate.net This highlights the potential of combining the properties of benzimidazole-containing ligands with porous supports for designing multifunctional catalysts. Ruthenium nanoparticles supported on amine-functionalized polymers have also been utilized for the selective hydrogenation of biomass-derived substrates. nih.gov

Supramolecular Assembly in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound derivatives to act as bridging ligands has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). These supramolecular architectures have potential applications in gas storage, separation, and catalysis.

The bifunctional nature of benzimidazole ligands, often containing both N-donor sites and other functional groups like carboxylates, allows for the formation of extended networks. For instance, a cobalt(II) coordination polymer has been synthesized using 1H-benzimidazole-5,6-dicarboxylic acid as a ligand. iucr.orgnih.govnih.govinoteexpress.com In this structure, the benzimidazole and carboxylate groups coordinate to the cobalt centers, forming a one-dimensional chain structure that is further extended into a three-dimensional framework through hydrogen bonding. nih.govinoteexpress.com

Zeolitic imidazolate frameworks (ZIFs) are a subclass of MOFs that are constructed from metal ions (typically zinc or cobalt) and imidazolate-based linkers. ZIF-7, for example, is formed from zinc ions and 1H-benzimidazole ligands, creating a porous framework with potential applications in gas separation. mdpi.com The incorporation of amine functionalities into the linkers of MOFs, such as in NH2-UiO-66, can enhance their properties, for instance, by improving CO2 adsorption. mdpi.com

Supramolecular Chemistry and Self Assembly of 1h Benzimidazol 1 Amine

Non-Covalent Interactions in 1H-Benzimidazol-1-amine Assemblies

The self-assembly of this compound is primarily driven by a combination of specific and directional hydrogen bonds, supplemented by aromatic stacking and more diffuse hydrophobic interactions. These forces collectively stabilize the resulting supramolecular structures.

Hydrogen Bonding Networks

Hydrogen bonding is the principal force directing the self-assembly of benzimidazole (B57391) derivatives. In the case of this compound, several hydrogen bond donors and acceptors are present, leading to the formation of robust and extensive networks. The primary amine (-NH₂) at the N1 position and the N-H group within the imidazole (B134444) ring can both act as hydrogen bond donors. The lone pair on the sp²-hybridized nitrogen atom (N3) of the imidazole ring serves as a strong hydrogen bond acceptor.

This arrangement facilitates the formation of intermolecular N—H⋯N hydrogen bonds, a common and stabilizing motif in benzimidazole crystal structures. tandfonline.comiucr.org Theoretical studies on related aminobenzimidazole isomers, such as 2-aminobenzimidazole (B67599) and 5-aminobenzimidazole (B183301), confirm their tendency to form hydrogen-bonded dimers and trimers. researchgate.netchem-soc.si For instance, the crystal structure of 1-prop-2-ynyl-1H-benzimidazol-2-amine is stabilized by intermolecular N—H⋯N hydrogen bonding, which, along with other interactions, assembles the molecules into a three-dimensional network. tandfonline.com In other derivatives, these hydrogen bonds can link molecules into chains or more complex sheets. iucr.orgresearchgate.net The presence of water molecules can further mediate these networks through N—H⋯O and O—H⋯N interactions, as seen in the crystal structures of various benzimidazole hydrates. mdpi.com

Table 1: Representative Hydrogen Bond Interactions in Benzimidazole Derivatives

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 1-Prop-2-ynyl-1H-benzimidazol-2-amine | N—H⋯N | Not specified | tandfonline.com |

| 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one | N—H⋯O, N—H⋯N | Not specified | iucr.org |

This interactive table allows sorting by compound, interaction type, and reference.

π-π Stacking Interactions

Complementing the hydrogen bonding networks, π-π stacking interactions between the aromatic benzimidazole rings are crucial for the stabilization of supramolecular assemblies. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. In many benzimidazole derivatives, these stacking interactions lead to the formation of columnar or layered structures. aminer.cn

Crystal structure analyses of related compounds provide insight into the typical distances for these interactions. For example, in 1-prop-2-ynyl-1H-benzimidazol-2-amine, centroid-to-centroid distances of 3.677 Å and 3.580 Å are observed between adjacent benzimidazole rings. tandfonline.com In another case involving a 1-(1H-benzimidazol-1-ylmethyl)-3-[2-(di-isopropyl-amino)eth-yl]-1H-benzimidazolium salt, π-π stacking between the benzene (B151609) and imidazole fragments of parallel benzimidazole rings occurs with a centroid-to-centroid separation of 3.486 Å. core.ac.uk These interactions are a key feature in the formation of extended 1D, 2D, and 3D networks. core.ac.uk The interplay between hydrogen bonding and π-π stacking is often synergistic, with hydrogen bonds organizing the molecules in a way that promotes favorable stacking arrangements. tandfonline.comscienceopen.com

Table 2: π-π Stacking Parameters in Benzimidazole Derivatives

| Compound | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|

| 1-Prop-2-ynyl-1H-benzimidazol-2-amine | 3.677 and 3.580 | tandfonline.com |

| 1-(1H-Benzimidazol-1-ylmethyl)-3-[2-(di-isopropyl-amino)eth-yl]-1H-benzimidazolium bromide | 3.486 | core.ac.uk |

This interactive table allows sorting by compound, distance, and reference.

Rational Design of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving the benzimidazole scaffold allows for the rational design of specific supramolecular architectures. By controlling factors such as solvent, concentration, and temperature, or by introducing specific functional groups, it is possible to guide the self-assembly of this compound towards desired aggregates and networks.

Formation of Dimers and Higher-Order Aggregates

The formation of dimers is a fundamental and often-observed step in the self-assembly of benzimidazole derivatives. scienceopen.com These dimers are typically formed through a pair of complementary N—H⋯N hydrogen bonds, creating a stable, centrosymmetric cyclic motif. orientaljphysicalsciences.org Theoretical calculations on 2-aminobenzimidazole and 5-aminobenzimidazole have shown that the formation of such hydrogen-bonded dimers is energetically favorable. researchgate.netchem-soc.si

These primary dimer units can then serve as building blocks for the construction of larger, higher-order aggregates. researchgate.net The aggregation can proceed linearly to form oligomeric chains or can expand in multiple dimensions depending on the available interaction sites and steric factors. The dimerization of certain 2-aminobenzimidazole compounds has been identified as a key factor in their biological activity, highlighting the significance of these aggregates. researchgate.net

Fabrication of 1D, 2D, and 3D Supramolecular Networks

The combination of directional hydrogen bonding and π-π stacking interactions enables the fabrication of extended supramolecular networks with well-defined dimensionality.

1D Networks: Linear chains are a common supramolecular motif. In the crystal structure of 3-[2-(2-amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming chains that propagate along a specific crystal axis. iucr.org

2D Networks: These one-dimensional chains can be further organized into two-dimensional sheets through additional intermolecular forces. scienceopen.com For example, an iron thiocyanate (B1210189) complex involving 2-aminobenzimidazole forms a 2D hydrogen-bonded network. mdpi.com These sheets are often stabilized by π-π stacking interactions between the layers.

3D Networks: The ultimate level of supramolecular organization is the formation of a three-dimensional framework. This is achieved when 1D chains or 2D sheets are interconnected through a comprehensive network of hydrogen bonds and π-π stacking interactions. The crystal structure of 1-prop-2-ynyl-1H-benzimidazol-2-amine provides a clear example, where intermolecular N—H⋯N hydrogen bonding and π–π interactions assemble the molecules into a 3D network. tandfonline.comscienceopen.com

The rational design of these networks is a key area of crystal engineering, with potential applications in materials science, catalysis, and molecular recognition. researchgate.net

Applications of Supramolecular Structures Derived from this compound

The unique structural and electronic properties of the benzimidazole core, a key feature of this compound, make it a valuable building block in supramolecular chemistry. The ability of its derivatives to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, facilitates the construction of complex, self-assembled architectures. iucr.orgnih.gov These supramolecular structures exhibit a range of functional properties with significant applications in materials science and analytical chemistry.

Sensing Applications

The benzimidazole scaffold is an exceptional candidate for the development of optical chemical sensors due to its versatile structure-related properties. tandfonline.com These properties include its electron-accepting capabilities, function as a π-bridge, sensitivity to pH changes which results in chromogenic switching, and its ability to chelate metal ions. tandfonline.com Supramolecular systems based on benzimidazole derivatives have been effectively utilized for the detection of various analytes, including cations and anions. tandfonline.comacs.org

The sensing mechanism in these systems often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). tandfonline.com For instance, the interaction between a benzimidazole-containing receptor and an analyte can trigger a change in the fluorescence or absorbance properties of the system, allowing for optical detection. acs.org

Research has demonstrated the development of fluorescent sensors for detecting ions such as F⁻ and CN⁻ using derivatives like dimesitylboron compounds featuring a donor-π-acceptor (D–π–A) structure. acs.org The addition of these anions causes a noticeable blue shift in both the absorption and emission spectra. acs.org Furthermore, benzimidazole-based complexes have shown high selectivity and sensitivity for detecting heavy metal ions like Cu(II) and Hg(II) in aqueous solutions. nih.gov The design of these sensors can be finely tuned; for example, cavitands incorporating four benzimidazole units can form stable inclusion complexes with specific cations, but only in the presence of strongly hydrogen-bonding anions like chloride or acetate. researchgate.net The use of macrocyclic hosts like cucurbiturils can also enhance sensing capabilities by encapsulating benzimidazole derivatives, leading to analyte-specific fluorescence changes. nih.gov

Table 1: Examples of Benzimidazole-Derived Supramolecular Sensors

| Sensor Type/Structure | Analyte(s) Detected | Principle of Detection | Reference |

|---|---|---|---|

| Cavitands with four benzimidazole flaps | Tetraethyl ammonium (B1175870) and phosphonium (B103445) cations | Anion-dependent inclusion complex formation | researchgate.net |

| Dimesitylboron derivative with phenothiazine | Fluoride (F⁻) and Cyanide (CN⁻) | Change in absorbance and emission spectra | acs.org |

| Imidazole-based supramolecular complexes | Copper (Cu²⁺) and Mercury (Hg²⁺) ions | Change in photoluminescence intensity | nih.gov |

| Coumarin-functionalized β-cyclodextrin | DDT and related analogues | Analyte-specific changes in fluorescence emission | nih.gov |

Photoluminescence Properties

Supramolecular structures incorporating benzimidazole derivatives frequently exhibit interesting photoluminescent properties, making them suitable for applications in optoelectronics and as luminescent materials. tandfonline.comresearchgate.net The luminescence can originate from the benzimidazole moiety itself or be a result of its interaction with other components in the supramolecular assembly, such as metal ions. tandfonline.comacs.org

Coordination polymers and complexes are a significant class of luminescent materials derived from benzimidazole ligands. For example, zinc(II) complexes synthesized with unsymmetrical N-heterocyclic ligands containing both benzimidazole and tetrazole units display notable luminescent properties. researchgate.net The emission spectra of these complexes are often attributed to ligand-to-ligand charge transfer transitions. researchgate.net Similarly, lanthanide(III) complexes with ligands like 1-(1H-benzimidazol-1-ylmethyl)-1H-benzotriazole have been synthesized, and their luminescence properties have been studied in the solid state at room temperature. researchgate.net

The formation of host-guest complexes can also significantly alter the photophysical properties of benzimidazole derivatives. The encapsulation of benzimidazole-based drugs within the cavity of a macrocyclic host like cucurbit researchgate.neturil (CB7) has been shown to improve their photostability and modify their fluorescence. researchgate.net This phenomenon is attributed to the rigid, non-polarizable environment of the host's cavity, which protects the guest molecule and alters its electronic state. researchgate.net Some imidazole supramolecular complexes demonstrate good photoluminescence in water, with the intensity being dependent on the presence of specific heavy metal ions. nih.gov

Table 2: Photoluminescence Data for Selected Benzimidazole-Containing Supramolecular Systems

| Compound/Complex | Excitation Max (nm) | Emission Max (nm) | Notes | Reference |

|---|---|---|---|---|

| Ligand (L⁶)⁻ in Tris-HCl buffer | 319 | 466 | Ligand used for self-assembling dinuclear helicates. | frontiersin.org |

| [Zn(Hbimtz)₂Cl₂]·H₂O | ~340 | ~430 | Hbimtz = 1-[(1H-benzimidazole-2-yl)methyl]-1,2,3,4-tetrazole. Luminescence attributed to ligand-to-ligand transitions. | researchgate.net |

| Zinc(II) Coordination Polymer (Complex 6) | 350 | 425 | 3-fold interpenetrating framework with 1,4-di(1H-imidazol-4-yl)benzene. | acs.org |

Molecular Recognition Phenomena

Molecular recognition is the foundation of the self-assembly processes that create functional supramolecular structures from benzimidazole-based building blocks. acs.orgnih.gov The benzimidazole unit possesses key features for molecular recognition, including N-H groups that act as hydrogen-bond donors and aromatic surfaces that facilitate π-π stacking interactions. iucr.orgnih.gov These non-covalent interactions drive the selective binding of molecules (guests) to receptor molecules (hosts).

A prominent example of molecular recognition involves the self-assembly of artificial nucleobase analogues like 1H-benzoimidazole-4,7-dione. Studies using scanning tunneling microscopy have revealed that these molecules form well-ordered two-dimensional nanostructures on graphite (B72142) surfaces, which are primarily governed by hydrogen bonding between the molecules. acs.org Similarly, the crystal structure of 1-prop-2-ynyl-1H-benzimidazol-2-amine shows a three-dimensional supramolecular network assembled through a combination of intermolecular N—H⋯N hydrogen bonding and π–π interactions. iucr.org

The principles of molecular recognition also enable the formation of complex host-guest systems. Cavitands functionalized with benzimidazole units demonstrate anion-dependent recognition of cations. researchgate.net These hosts form stable 1:1 inclusion complexes with specific ammonium and phosphonium cations only when certain anions, which engage in hydrogen bonding with the benzimidazole NH groups, are present. researchgate.net Macrocyclic hosts such as cucurbiturils show a high affinity for encapsulating benzimidazole derivatives, a process driven by the size and shape complementarity between the host cavity and the guest molecule. nih.govresearchgate.net This selective binding can be used to solubilize drugs, enhance their stability, and control their release. researchgate.net

Table 3: Examples of Molecular Recognition Involving Benzimidazole Derivatives

| Host System | Guest Molecule(s) | Key Interactions | Outcome | Reference |

|---|---|---|---|---|

| Cucurbit researchgate.neturil (CB7) | Benzimidazole-family drugs (e.g., albendazole, carbendazim) | Host-guest inclusion, hydrophobic effects | Increased solubility and photostability of drugs | researchgate.net |

| Tetrabenzimidazole cavitands | Tetraethyl ammonium, tetraethyl phosphonium | Hydrogen bonding (anion-mediated), inclusion | Formation of stable 1:1 host-guest complexes | researchgate.net |

| 1-Prop-2-ynyl-1H-benzimidazol-2-amine (self-assembly) | Itself | N—H⋯N hydrogen bonding, π–π stacking | Formation of a 3D supramolecular network | iucr.org |

| 1H-Benzimidazole-4,7-dione (self-assembly) | Itself | Hydrogen bonding | Formation of ordered 2D nanostructures on a surface | acs.org |

Mechanistic Research on Biological Target Interactions of 1h Benzimidazol 1 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 1H-Benzimidazol-1-amine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical groups responsible for evoking a target biological effect. For benzimidazole (B57391) derivatives, SAR studies have illuminated how modifications to the core structure influence their interactions with biological targets, thereby affecting their potency. rjptonline.org

The biological potency of benzimidazole derivatives can be significantly altered by introducing various substituents at different positions on the bicyclic ring. dergipark.org.tr These modifications can change the electronic, steric, and hydrophobic properties of the molecules. dergipark.org.tribg.edu.tr